molecular formula C12H13BrN2O3 B13664746 Methyl 3-bromo-6-((cyclopropylmethyl)carbamoyl)picolinate

Methyl 3-bromo-6-((cyclopropylmethyl)carbamoyl)picolinate

Cat. No.: B13664746
M. Wt: 313.15 g/mol
InChI Key: QZSXUZRHBRUTHZ-UHFFFAOYSA-N
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Description

Methyl 3-Bromo-6-[(cyclopropylmethyl)carbamoyl]pyridine-2-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom, a cyclopropylmethyl group, and a pyridine ring. Its molecular formula is C13H15BrN2O3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-Bromo-6-[(cyclopropylmethyl)carbamoyl]pyridine-2-carboxylate typically involves multiple steps. One common method includes the bromination of a pyridine derivative followed by the introduction of the cyclopropylmethyl group through a carbamoylation reaction. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and carbamoylation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-Bromo-6-[(cyclopropylmethyl)carbamoyl]pyridine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are often employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 3-Bromo-6-[(cyclopropylmethyl)carbamoyl]pyridine-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Methyl 3-Bromo-6-[(cyclopropylmethyl)carbamoyl]pyridine-2-carboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-Bromo-6-chloropyrazine-2-carboxylate
  • Methyl 3-Bromo-6-chloropyridine-2-carboxylate
  • Methyl 3-Bromo-6-[(cyclopropylmethyl)carbamoyl]picolinate

Uniqueness

Methyl 3-Bromo-6-[(cyclopropylmethyl)carbamoyl]pyridine-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C12H13BrN2O3

Molecular Weight

313.15 g/mol

IUPAC Name

methyl 3-bromo-6-(cyclopropylmethylcarbamoyl)pyridine-2-carboxylate

InChI

InChI=1S/C12H13BrN2O3/c1-18-12(17)10-8(13)4-5-9(15-10)11(16)14-6-7-2-3-7/h4-5,7H,2-3,6H2,1H3,(H,14,16)

InChI Key

QZSXUZRHBRUTHZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=N1)C(=O)NCC2CC2)Br

Origin of Product

United States

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